1-[(3-Methoxyphenyl)methyl]piperidin-4-one
Description
Strategic Importance of Piperidin-4-one Scaffolds in Heterocyclic Chemistry
The piperidin-4-one nucleus is a privileged scaffold in heterocyclic chemistry, primarily due to its prevalence in a vast array of biologically active compounds and its synthetic versatility. nih.govingentaconnect.com As a pharmacophore, this structural motif is a cornerstone in the development of therapeutic agents across numerous disease areas, including cancer, HIV, and central nervous system disorders. nih.govresearchgate.net Its significance stems from the rigid, six-membered ring that can be readily substituted at multiple positions, allowing for precise three-dimensional orientation of functional groups to optimize interactions with biological targets. researchgate.net
The carbonyl group at the C-4 position is a key reactive hub, enabling a diverse range of chemical transformations. It serves as an anchor point for constructing more complex molecular architectures through reactions such as condensations, Wittig reactions, and Grignard additions. chemicalbook.com Furthermore, this ketone can be converted into other crucial functionalities, such as amines, alcohols, or nitriles, paving the way for the synthesis of important drug classes like fentanyl and its analogues. researchgate.netdtic.milresearchgate.net The nitrogen atom within the ring provides another site for modification, influencing the molecule's physicochemical properties and allowing for the introduction of groups that can modulate biological activity or serve as protective groups during multi-step syntheses. google.com This dual reactivity makes the piperidin-4-one scaffold an indispensable tool for chemists aiming to build complex, polycyclic, and spirocyclic systems, including many alkaloids and pharmaceutical agents. googleapis.com
Contextualization of 1-[(3-Methoxyphenyl)methyl]piperidin-4-one within Nitrogen-Containing Heterocycle Synthesis
Nitrogen-containing heterocycles are the most common ring systems found in pharmaceuticals, and the synthesis of substituted piperidines is a central theme in this field. nih.gov this compound represents a specific example of an N-substituted piperidin-4-one, a class of compounds that are crucial intermediates. The synthesis of such compounds typically involves the construction of the piperidone ring followed by or concurrent with the introduction of the N-substituent.
The "1-[(3-Methoxyphenyl)methyl]" group is a specific type of N-benzyl substituent, a common feature in piperidone chemistry. The N-benzyl group is synthetically valuable for several reasons. Firstly, it can act as a protecting group for the piperidine (B6355638) nitrogen, which can be readily removed via catalytic hydrogenolysis to yield the secondary amine for further functionalization. researchgate.netgoogle.com Secondly, the benzyl (B1604629) group itself can be an integral part of the final molecule's pharmacophore, contributing to its biological activity. The methoxy (B1213986) substituent on the phenyl ring, as seen in the target compound, can further modulate electronic properties, lipophilicity, and metabolic stability.
The synthesis of N-substituted piperidin-4-ones like the title compound can be achieved through various established routes. A common strategy is the direct N-alkylation of a pre-formed 4-piperidone (B1582916) with an appropriate benzyl halide (e.g., 3-methoxybenzyl chloride). Another powerful approach is a one-pot synthesis where a primary amine (e.g., 3-methoxybenzylamine) is reacted with other components to directly form the N-substituted ring, for instance, through a Dieckmann condensation of the corresponding N,N-bis(β-propionate ester). chemicalbook.comgoogle.com These methods highlight how this compound fits into the broader strategy of building complex nitrogen heterocycles by utilizing a robust and modifiable piperidone core.
Historical Development of Piperidin-4-one Synthesis and Reactivity Paradigms Relevant to the Compound
The synthesis of the piperidin-4-one core has a rich history, with several classic name reactions forming the bedrock of modern methods. One of the most significant early contributions is the Petrenko-Kritschenko piperidone synthesis , first reported in the early 20th century. drugfuture.comwikipedia.orgsynarchive.com This multicomponent reaction involves the condensation of an acetonedicarboxylic acid ester with two equivalents of an aldehyde and one equivalent of ammonia (B1221849) or a primary amine to form the 4-piperidone ring. wikipedia.org This method provided a straightforward entry into symmetrically substituted piperidones.
Closely related and equally important is the Mannich reaction , which involves the aminoalkylation of an enolizable carbonyl compound. chemrevlett.comwikipedia.org The synthesis of 2,6-diarylpiperidin-4-ones developed by Baliah and others is based on the Mannich condensation of a ketone, an aromatic aldehyde, and an amine source like ammonium (B1175870) acetate. chemrevlett.comacs.org These foundational methods established the key bond-forming strategies that are still employed today.
The reactivity of this compound is governed by two main paradigms: reactions at the C4-carbonyl and the conformational behavior of the piperidine ring.
Carbonyl Reactivity : The ketone is an electrophilic center, susceptible to nucleophilic attack. This allows for the introduction of a wide variety of substituents at the 4-position, fundamentally altering the molecule's structure and function. Condensation with aldehydes (e.g., Claisen-Schmidt condensation) can yield α,β-unsaturated ketones, which are themselves versatile Michael acceptors. nih.gov
Conformational Influence : Like cyclohexane, the piperidin-4-one ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. chemrevlett.comias.ac.inniscpr.res.in The N-substituent, in this case, the (3-methoxyphenyl)methyl group, will generally occupy an equatorial position to avoid unfavorable steric interactions. However, the presence of bulky substituents on the ring or changes in the nitrogen's hybridization (e.g., in N-nitroso derivatives) can lead to the adoption of alternative boat or twist-boat conformations. chemrevlett.comias.ac.in This conformational preference is critical as it dictates the stereochemical outcome of reactions at the ring carbons. For instance, the reduction of the C4-ketone is often stereoselective, with the incoming hydride preferentially attacking from the less hindered face, leading to a specific diastereomer of the corresponding alcohol. nih.gov The interplay between the substituents and the ring's conformation is a central paradigm in understanding and predicting the reactivity of these scaffolds. niscpr.res.inresearchgate.net
The following table summarizes some key historical synthetic methods for the piperidin-4-one scaffold.
| Method Name | Reactants | Key Features |
| Petrenko-Kritschenko Synthesis | Aldehyde (2 eq.), Acetonedicarboxylic ester (1 eq.), Primary Amine or Ammonia (1 eq.) | Multicomponent reaction; Forms symmetrically substituted 4-piperidones with 3,5-dicarboxylate groups. drugfuture.com |
| Mannich Reaction | Ketone (e.g., acetone), Aldehyde (2 eq.), Amine (e.g., ammonium acetate) | Multicomponent condensation; Widely used for 2,6-diarylpiperidin-4-ones. chemrevlett.comacs.org |
| Dieckmann Condensation | N,N-disubstituted β-amino esters | Intramolecular cyclization of a diester to form a β-keto ester, followed by hydrolysis and decarboxylation. dtic.mil |
| Ring Closure of Dihaloketones | 1,5-Dihalo-3-pentanone, Primary Amine | Cyclization via nucleophilic substitution. google.com |
Structure
3D Structure
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13-4-2-3-11(9-13)10-14-7-5-12(15)6-8-14/h2-4,9H,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWQJPKVFRHUDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163341-33-1 | |
| Record name | 1-[(3-methoxyphenyl)methyl]piperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for the Preparation of 1 3 Methoxyphenyl Methyl Piperidin 4 One
Classical Approaches to Piperidin-4-one Ring Systems
Classical syntheses of the piperidin-4-one core have been well-established for over a century, providing foundational routes to this important heterocyclic system. These methods typically involve the formation of the piperidine (B6355638) ring through intramolecular cyclization or condensation reactions.
Cyclization Reactions for Piperidine Core Formation
The formation of the piperidine ring is the crucial step in the synthesis of these compounds. One of the most prominent classical methods is the Dieckmann condensation , an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. dtic.milorganic-chemistry.org For the synthesis of a piperidin-4-one derivative, this would involve a diester substrate containing a nitrogen atom in the backbone. For instance, the cyclization of diethyl 3,3'-( (3-methoxybenzyl)azanediyl)dipropanoate using a strong base like sodium ethoxide would yield an N-substituted β-keto ester. Subsequent hydrolysis and decarboxylation would then furnish the target 1-[(3-Methoxyphenyl)methyl]piperidin-4-one. stackexchange.com
Another classical approach involves the addition of a primary amine to two moles of an α,β-unsaturated ester like methyl acrylate, followed by Dieckmann condensation, hydrolysis, and decarboxylation to yield the 4-piperidone (B1582916). dtic.mil To obtain the target compound, 3-methoxybenzylamine (B130926) would be used as the primary amine. This two-step process, which first forms the acyclic diester intermediate and then cyclizes it, is a robust method for creating the N-substituted piperidinone core. google.com
Introduction of the Ketone Functionality
In many classical syntheses, the ketone functionality at the 4-position is installed concurrently with the ring formation. The Dieckmann condensation, for example, directly generates a β-keto ester, which upon decarboxylation, leaves the ketone at the desired position. organic-chemistry.orgstackexchange.com
The Mannich reaction is another cornerstone of classical piperidin-4-one synthesis. nih.govmdma.ch This reaction typically involves the condensation of a ketone bearing at least one active hydrogen, an aldehyde, and a primary amine or ammonia (B1221849). chemrevlett.com While often used to create 2,6-diarylpiperidin-4-ones, the principles can be adapted. A related and highly relevant multicomponent reaction is the Petrenko-Kritschenko piperidone synthesis . drugfuture.comwikipedia.orgwikipedia.orgsynarchive.com This method involves the reaction of an acetonedicarboxylic acid ester, two equivalents of an aldehyde, and a primary amine. To synthesize the target compound, 3-methoxybenzylamine would serve as the amine component, condensing with acetonedicarboxylic acid ester and formaldehyde (B43269) to construct the this compound ring system directly.
Modern Synthetic Strategies for this compound
Contemporary organic synthesis has introduced more efficient, versatile, and often stereoselective methods for constructing complex molecules like this compound. These strategies include transition metal catalysis, organocatalysis, and advanced multicomponent reactions.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including piperidines. digitellinc.com Palladium-catalyzed reactions, for instance, are widely used for C-N bond formation and other key transformations. researchgate.netacs.org A potential modern route to the target compound could involve the palladium-catalyzed N-alkylation of a pre-formed piperidin-4-one with 3-methoxybenzyl bromide.
Furthermore, gold-catalyzed reactions have been developed for preparing piperidin-4-ones. One such method involves a sequential gold-catalyzed cyclization of an N-homopropargyl amide, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement to yield the piperidin-4-one core. nih.gov This modular approach allows for flexibility in the introduction of substituents.
Another strategy is the dearomatization of corresponding aromatic heteroarenes catalyzed by various transition metals, which can proceed with excellent yield and selectivity, offering an alternative to challenging C-N bond formation reactions. digitellinc.com
Organocatalytic Pathways
Organocatalysis, which uses small organic molecules to catalyze reactions, has emerged as a powerful tool, particularly for asymmetric synthesis. For piperidine synthesis, organocatalysts can facilitate domino or cascade reactions that build the heterocyclic ring with high stereocontrol. acs.org A relevant approach is the domino Michael addition/aminalization process catalyzed by a chiral prolinol derivative. acs.org This can be used to construct polysubstituted piperidines from aldehydes and nitroolefins, creating multiple stereocenters in a single step. While this specific example leads to more complex substitution patterns, the underlying principle of organocatalyzed cascade reactions can be adapted for piperidin-4-one synthesis. A hybrid bio-organocatalytic cascade has also been reported for synthesizing 2-substituted piperidines, utilizing a transaminase and a complexity-building Mannich reaction. nih.gov
Multicomponent Reactions Incorporating Piperidin-4-one Moieties
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. semanticscholar.orgresearchgate.net The classical Petrenko-Kritschenko reaction is itself an MCR. wikipedia.orgwikipedia.org
Modern MCRs offer even greater synthetic efficiency. A one-pot, four-component condensation has been developed to generate highly functionalized piperid-4-ones. acs.org Such a reaction could potentially involve an aldehyde, an amine (like 3-methoxybenzylamine), a β-ketoester, and another component to rapidly assemble the desired scaffold. semanticscholar.org These reactions are often catalyzed by environmentally friendly catalysts like sodium lauryl sulfate (B86663) in water, enhancing their appeal as green chemistry methods. researchgate.net BF3·Et2O has also been used to mediate four-component reactions to provide pyrrole-fused piperidin-4-ones. rsc.org These advanced MCRs provide rapid access to molecular complexity from simple and readily available starting materials.
A common and direct method for installing the N-(3-methoxybenzyl) group onto a pre-existing piperidin-4-one core is through reductive amination . This involves reacting piperidin-4-one with 3-methoxybenzaldehyde (B106831) to form an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to yield the final tertiary amine product. iau.irresearchgate.net This method is highly efficient and widely applicable for the N-alkylation of secondary amines. organic-chemistry.org
Data Tables
Table 1: Comparison of Classical Synthetic Methods for Piperidin-4-one Core
| Method | Key Reactants | Key Features | Applicability to Target Compound |
| Dieckmann Condensation | N-substituted dipropionate ester | Intramolecular cyclization; forms β-keto ester intermediate. | High; uses 3-methoxybenzylamine to form the precursor ester. |
| Mannich/Petrenko-Kritschenko Reaction | Aldehyde, Ketone/Acetonedicarboxylate, Primary Amine | Multicomponent reaction; forms the ring and installs ketone in one pot. | High; uses 3-methoxybenzylamine as the amine component. |
Table 2: Overview of Modern Synthetic Strategies
| Strategy | Catalyst Type | Key Features | Applicability to Target Compound |
| Transition Metal Catalysis | Palladium, Gold, etc. | High efficiency, good functional group tolerance. | Applicable for N-alkylation or novel cyclization routes. |
| Organocatalysis | Chiral amines, prolinol derivatives | High stereoselectivity; metal-free conditions. | Potential for asymmetric synthesis of substituted derivatives. |
| Multicomponent Reactions (MCRs) | Various (e.g., Lewis acids, surfactants) | High atom economy and efficiency; rapid complexity generation. | Excellent for one-pot synthesis from simple precursors. |
| Reductive Amination | N/A (uses reducing agent) | Direct N-alkylation of piperidin-4-one with an aldehyde. | Highly direct and efficient final step synthesis. |
Regioselective and Stereoselective Synthesis of this compound and its Analogs
The synthesis of analogs of this compound with substituents on the piperidine ring requires careful consideration of regioselectivity and stereoselectivity. While the parent compound is achiral, the introduction of substituents at positions 2, 3, 5, or 6 of the piperidine ring can create stereocenters.
Regioselectivity: The regioselective introduction of substituents onto the piperidin-4-one core is often achieved by starting with a pre-functionalized piperidine derivative. For instance, the synthesis of a 2-substituted analog can be accomplished through an aza-Michael addition of a primary amine to a divinyl ketone, which establishes the 2-substituted-4-piperidone scaffold. Subsequent N-benzylation with 3-methoxybenzyl halide would then yield the desired analog.
Stereoselectivity: Achieving stereocontrol in the synthesis of substituted piperidin-4-ones is a significant challenge. Diastereoselective approaches often rely on substrate control, where existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions. For example, the reduction of the ketone in a chiral, substituted piperidin-4-one can proceed with high diastereoselectivity, favoring the formation of one diastereomeric alcohol over the other.
Enantioselective synthesis of chiral piperidin-4-one analogs can be achieved using chiral auxiliaries, chiral catalysts, or by starting from a chiral pool material. For instance, asymmetric hydrogenation of a corresponding tetrahydropyridine (B1245486) precursor using a chiral catalyst can provide enantiomerically enriched piperidine derivatives.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of greener solvents, alternative energy sources, and catalytic methods.
Alternative Solvents: Efforts have been made to replace hazardous organic solvents with more environmentally benign alternatives. For the synthesis of piperidin-4-one derivatives, the use of deep eutectic solvents (DES), such as a mixture of glucose and urea, has been explored. chemrevlett.com These solvents are often biodegradable, non-toxic, and can be recycled. Water is also an attractive green solvent for certain synthetic steps, particularly in reductive amination reactions where applicable.
Catalytic Methods: The use of catalytic amounts of reagents is a cornerstone of green chemistry. In the context of reductive amination, catalytic hydrogenation using heterogeneous catalysts like palladium on carbon (Pd/C) is a greener alternative to stoichiometric hydride reagents. These catalysts can be easily recovered and reused, minimizing waste.
| Green Chemistry Approach | Description | Potential Benefits |
| Deep Eutectic Solvents | Use of biodegradable and non-toxic solvent systems like glucose-urea. chemrevlett.com | Reduced use of volatile organic compounds, potential for solvent recycling. |
| Microwave Irradiation | Application of microwave energy to accelerate reaction rates. | Shorter reaction times, reduced energy consumption, potentially higher yields. |
| Catalytic Hydrogenation | Use of recoverable and reusable catalysts for reduction steps. | Atom economy, reduced waste from stoichiometric reagents. |
Chemical Reactivity and Transformation Pathways of 1 3 Methoxyphenyl Methyl Piperidin 4 One
Reactions Involving the Piperidin-4-one Carbonyl Group
The ketone at the C-4 position is an electrophilic center, readily undergoing nucleophilic additions and condensation reactions. This reactivity is central to the derivatization of the piperidone scaffold.
The carbonyl carbon of 1-[(3-Methoxyphenyl)methyl]piperidin-4-one is susceptible to attack by a variety of nucleophiles. These reactions are fundamental for introducing new functional groups at the 4-position of the piperidine (B6355638) ring.
One significant transformation is the Strecker synthesis , a three-component reaction that introduces both an amino and a cyano group. In a process analogous to that for 1-benzylpiperidin-4-one, the ketone can react with an amine (e.g., aniline) and a cyanide source (e.g., HCN or NaCN) to form an α-aminonitrile. wikipedia.orgresearchgate.net This reaction proceeds through the initial formation of an iminium ion, which is then attacked by the cyanide nucleophile. masterorganicchemistry.com The resulting α-aminonitrile is a versatile intermediate that can be hydrolyzed to form α-amino acids. wikipedia.org
Another important carbonyl reaction is the Wittig reaction , which converts the ketone into an alkene. udel.edu This involves reacting the piperidone with a phosphorus ylide (a Wittig reagent), such as one derived from (methoxymethyl)triphenylphosphonium (B8745145) chloride. chemicalbook.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield a methylidene piperidine derivative, effectively replacing the C=O bond with a C=C bond. udel.edu
The Darzens condensation represents another pathway for carbonyl derivatization. For instance, reaction with ethyl chloroacetate (B1199739) in the presence of a base can form an α,β-epoxy ester (a glycidic ester), which can be a precursor to aldehydes or other functional groups. chemicalbook.com
| Reaction Type | Reagents | Product Type | Reference(s) |
| Strecker Synthesis | Aniline (B41778), HCN | α-Anilinonitrile | researchgate.net |
| Wittig Reaction | (CH₃OCH₂)P(C₆H₅)₃Cl, Base | Enol Ether (Alkene) | chemicalbook.com |
| Darzens Condensation | ClCH₂CO₂Et, Base | α,β-Epoxy Ester | chemicalbook.com |
The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding the corresponding 1-[(3-Methoxyphenyl)methyl]piperidin-4-ol. This transformation is a common step in the synthesis of piperidine-based compounds.
The reduction can be achieved using various hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a standard and effective method for this conversion. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although NaBH₄ is often preferred for its milder conditions and greater functional group tolerance. The resulting piperidin-4-ol introduces a new chiral center at the C-4 position. nih.gov
| Reducing Agent | Solvent | Product | Reference(s) |
| Sodium Borohydride (NaBH₄) | Methanol / Ethanol | Piperidin-4-ol | |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether / THF | Piperidin-4-ol | |
| Catecholborane | Dichloromethane (B109758) | Piperidin-4-ol | nih.gov |
The carbonyl group readily undergoes condensation reactions with primary and secondary amines to form imines and enamines, respectively. These derivatives are important intermediates for further functionalization, particularly at the α-carbon.
Reaction with a primary amine in the presence of an acid catalyst results in the formation of an imine (also known as a Schiff base). The reaction involves nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration. wikipedia.org Similarly, reaction with hydroxylamine (B1172632) yields an oxime , a stable imine derivative that has been demonstrated in the synthesis of related piperidones. prepchem.com
When reacted with a secondary amine, this compound forms an enamine . This reaction also requires an acid catalyst and proceeds through an iminium ion intermediate. A proton is then removed from an adjacent α-carbon to form the C=C double bond of the enamine. Enamines are highly useful synthetic intermediates because the α-carbon is nucleophilic, allowing for facile alkylation and acylation reactions. rsc.org
Reactions at the Alpha-Carbon Atoms of the Ketone
The hydrogen atoms on the carbons adjacent to the carbonyl group (the α-carbons at C-3 and C-5) are acidic and can be removed by a base to form an enolate ion. This enolate is a powerful nucleophile, enabling a variety of substitution reactions at the α-position. libretexts.org
The α-positions of this compound can be halogenated under either acidic or basic conditions. libretexts.org
Under acidic conditions, the reaction proceeds through an enol intermediate. The enol's double bond attacks the halogen (e.g., Br₂), leading to a monohalogenated product. This method is generally preferred when mono-substitution is desired. libretexts.orglibretexts.org
Under basic conditions, an enolate is formed, which then attacks the halogen. The introduction of an electron-withdrawing halogen increases the acidity of the remaining α-hydrogens, making the product more reactive than the starting material. This can often lead to multiple halogenations. libretexts.org The synthesis of compounds such as 3-chloro-3-methyl-disubstituted-piperidin-4-ones demonstrates that α-halogenation is a viable pathway for this class of compounds. chemrevlett.com
| Reaction | Conditions | Intermediate | Key Feature | Reference(s) |
| Acid-Catalyzed Halogenation | H⁺, X₂ (e.g., Br₂) | Enol | Typically results in mono-halogenation. | libretexts.org |
| Base-Promoted Halogenation | Base (e.g., OH⁻), X₂ | Enolate | Can lead to poly-halogenation. | libretexts.org |
The nucleophilic enolate formed from this compound can react with various electrophiles, most notably alkyl halides, in α-alkylation reactions. This is a powerful method for forming new carbon-carbon bonds at the C-3 or C-5 position. Research on the alkylation of N-alkyl-4-piperidones has shown that these compounds can be successfully alkylated with reagents like bromoacetone (B165879) to yield 3-acetonyl-4-piperidones. rsc.org The reaction is typically carried out using a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to generate the enolate.
The Mannich reaction is another important transformation involving the α-carbon. This is a three-component condensation of the ketone (acting as the active hydrogen compound), formaldehyde (B43269), and a primary or secondary amine. jofamericanscience.org This reaction introduces an aminomethyl group at the α-position, providing a route to more complex piperidine derivatives. chemrevlett.comnih.gov
Mannich-type Reactions Utilizing the Piperidin-4-one
The piperidin-4-one core of this compound serves as a versatile scaffold for various chemical transformations. One such significant reaction is the Mannich-type condensation. Piperidin-4-ones are well-documented as suitable substrates for this reaction due to the presence of acidic α-hydrogens adjacent to the carbonyl group. nih.govchemrevlett.com The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (or another aldehyde) and a primary or secondary amine. chemrevlett.com
In the context of this compound, the protons at the C-3 and C-5 positions of the piperidine ring are susceptible to deprotonation under basic or acidic conditions. This generates a nucleophilic enol or enolate intermediate, which can then attack the electrophilic iminium ion formed in situ from the reaction of the aldehyde and the amine. The resulting product is a β-amino-ketone, commonly referred to as a Mannich base. These products are valuable synthetic intermediates for constructing more complex heterocyclic systems. nih.gov
The general scheme for a Mannich-type reaction involving this substrate is as follows:
Step 1: Formation of an iminium ion from an aldehyde (e.g., formaldehyde) and a selected amine (e.g., dimethylamine).
Step 2: Tautomerization of the piperidin-4-one to its enol form under catalytic conditions.
Step 3: Nucleophilic attack of the enol on the iminium ion, followed by deprotonation to yield the 3-substituted Mannich base.
This reaction can be utilized to introduce a variety of functionalized side chains at the C-3 position, expanding the molecular complexity and providing access to novel derivatives.
| Amine Component | Aldehyde Component | Potential Product Structure |
|---|---|---|
| Dimethylamine | Formaldehyde | 1-[(3-Methoxyphenyl)methyl]-3-[(dimethylamino)methyl]piperidin-4-one |
| Piperidine | Formaldehyde | 1-[(3-Methoxyphenyl)methyl]-3-(piperidin-1-ylmethyl)piperidin-4-one |
| Aniline | Benzaldehyde | 1-[(3-Methoxyphenyl)methyl]-3-[phenyl(phenylamino)methyl]piperidin-4-one |
Transformations Involving the Piperidine Nitrogen Atom
N-Alkylation and N-Acylation Reactions
The nitrogen atom within the piperidine ring of this compound is a tertiary amine. This structural feature dictates its reactivity towards alkylating and acylating agents.
N-Alkylation: As a tertiary amine, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. It can readily react with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, in a process known as quaternization. dnu.dp.ua This reaction leads to the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom becomes positively charged and is bonded to four carbon atoms. rsc.orgresearchgate.net The reaction typically proceeds via an SN2 mechanism. The quaternization can influence the molecule's solubility and has been studied for its effects on biological activity in related systems. dnu.dp.ua
N-Acylation: Standard N-acylation reactions, such as those with acyl chlorides or anhydrides, require the presence of a proton on the nitrogen atom to be eliminated as part of the reaction mechanism. Since the nitrogen in this compound is tertiary (lacking an N-H bond), it cannot undergo traditional N-acylation. However, advanced synthetic methods have been developed, such as palladium-catalyzed N-acylation, which can achieve the acylation of tertiary amines through the cleavage of a C-N bond, though this is not a conventional transformation for this substrate. organic-chemistry.org Under typical laboratory conditions, N-acylation is not a feasible pathway.
| Alkylating Agent | Solvent | Product Name |
|---|---|---|
| Methyl Iodide (CH₃I) | Acetonitrile (B52724) | 1-[(3-Methoxyphenyl)methyl]-1-methyl-4-oxopiperidin-1-ium iodide |
| Ethyl Bromide (CH₃CH₂Br) | Acetone | 1-Ethyl-1-[(3-methoxyphenyl)methyl]-4-oxopiperidin-1-ium bromide |
| Benzyl Chloride (C₆H₅CH₂Cl) | Benzene | 1-Benzyl-1-[(3-methoxyphenyl)methyl]-4-oxopiperidin-1-ium chloride |
Deprotection Strategies of the N-Benzyl Moiety
The 3-methoxybenzyl group attached to the piperidine nitrogen can be regarded as a protecting group. Its removal, or deprotection, is a key synthetic step to yield the secondary amine, piperidin-4-one, which can then be further functionalized. The most common and effective method for cleaving N-benzyl groups is catalytic hydrogenation. mdma.chnih.gov
This reaction, often termed hydrogenolysis, involves the cleavage of the benzylic carbon-nitrogen bond in the presence of a metal catalyst and a hydrogen source.
Catalytic Hydrogenation: The standard procedure involves reacting the substrate with hydrogen gas (H₂) under pressure in the presence of a palladium on carbon (Pd/C) catalyst. tcichemicals.com This method is highly efficient and typically clean, yielding piperidin-4-one and 3-methoxytoluene as the byproduct.
Catalytic Transfer Hydrogenation (CTH): An alternative to using pressurized hydrogen gas is catalytic transfer hydrogenation. mdma.ch In this method, a hydrogen donor molecule is used to provide the hydrogen in situ. Common hydrogen donors include ammonium formate (B1220265), formic acid, cyclohexene, or sodium hypophosphite. mdma.chsemanticscholar.org This approach is often safer and more convenient for laboratory-scale synthesis. For instance, heating the compound with ammonium formate and Pd/C in a solvent like methanol can effectively achieve debenzylation. mdma.ch
Other methods for cleaving benzyl-type groups, such as oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can also be employed, particularly for p-methoxybenzyl (PMB) groups, which are electronically similar. organic-chemistry.orgacs.orgnih.gov
| Method | Reagents | Typical Conditions | Products |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol, room temp., 1-50 atm H₂ | Piperidin-4-one, 3-Methoxytoluene |
| Catalytic Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | Methanol, reflux | Piperidin-4-one, 3-Methoxytoluene |
| Oxidative Cleavage | DDQ | Dichloromethane/Water, room temp. | Piperidin-4-one, 3-Methoxybenzaldehyde (B106831) |
Ring-Opening and Ring-Expansion Reactions of the Piperidine Core
The six-membered piperidine ring can be chemically transformed into larger ring systems, such as seven-membered azepanes, through rearrangement reactions. These reactions are valuable for synthesizing novel heterocyclic structures. The ketone functionality at the C-4 position is the key handle for initiating such transformations.
Beckmann Rearrangement: This reaction transforms an oxime into an amide. wikipedia.org First, this compound is converted to its corresponding oxime by reaction with hydroxylamine. The oxime is then treated with an acid or another promoting agent (e.g., tosyl chloride, phosphorus pentachloride). wikipedia.orglibretexts.org This induces a rearrangement where one of the α-carbon groups migrates to the nitrogen atom, resulting in the formation of a seven-membered lactam (an azepan-2-one (B1668282) derivative). The migration is stereospecific, with the group anti-periplanar to the oxime's leaving group migrating preferentially. wikipedia.org
Tiffeneau–Demjanov Rearrangement: This is a classic one-carbon ring expansion method for cyclic ketones. wikipedia.org The process begins with the conversion of the piperidin-4-one into a cyanohydrin, followed by reduction to a β-amino alcohol. Treatment of this 1-(aminomethyl)-piperidin-4-ol intermediate with nitrous acid generates a diazonium salt. wikipedia.org The unstable diazonium group departs as nitrogen gas, leading to a rearrangement where a carbon atom from the ring migrates, expanding the ring by one carbon and forming a seven-membered cycloheptanone-type structure, in this case, an azepan-4-one. wikipedia.orglibretexts.org
Schmidt Reaction: The Schmidt reaction can also be used to convert ketones into amides/lactams. wikipedia.orglibretexts.org Treating the piperidin-4-one with hydrazoic acid (HN₃) under acidic conditions can induce a rearrangement similar to the Beckmann rearrangement, yielding the corresponding azepan-2-one derivative. organic-chemistry.org
These reactions provide synthetic routes to expand the piperidine core, offering access to different classes of nitrogen-containing heterocycles.
Reactions of the Methoxyphenyl Substituent
Electrophilic Aromatic Substitution on the Methoxyphenyl Ring
The methoxyphenyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The regiochemical outcome of such reactions is governed by the directing effects of the substituents already present on the ring: the methoxy (B1213986) group (-OCH₃) and the piperidinomethyl group [-CH₂-(C₅H₉NO)].
The methoxy group is a powerful activating group and an ortho, para-director. libretexts.orgorganicchemistrytutor.com It increases the electron density of the aromatic ring through a strong +M (mesomeric) effect, making the ring more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.comquora.com This effect primarily enriches the positions ortho (C-2, C-4) and para (C-6) to the methoxy group.
The piperidinomethyl group at the C-1 position (meta to the methoxy group) is classified as a weakly activating group. The alkyl chain is electron-donating through a +I (inductive) effect, which also directs incoming electrophiles to the ortho and para positions relative to itself (C-2 and C-6).
The combined influence of these two groups results in a strong activation of the ring towards electrophilic attack, particularly at the positions that are ortho or para to the highly activating methoxy group. The potential sites for substitution are C-2, C-4, and C-6.
Position C-2: Ortho to the methoxy group and ortho to the piperidinomethyl group.
Position C-4: Ortho to the methoxy group and meta to the piperidinomethyl group.
Position C-6: Para to the methoxy group and ortho to the piperidinomethyl group.
Due to the strong directing power of the methoxy group, substitution is expected to occur predominantly at the ortho and para positions (C-2, C-4, C-6). libretexts.orglibretexts.org Steric hindrance from the bulky piperidinomethyl group might disfavor substitution at the adjacent C-2 and C-6 positions, potentially making the C-4 position a major site of reaction, although a mixture of products is likely. libretexts.orgstackexchange.com
| Reaction Type | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-[(2/4-Nitro-3-methoxyphenyl)methyl]piperidin-4-one |
| Bromination | Br₂, FeBr₃ | 1-[(2/4-Bromo-3-methoxyphenyl)methyl]piperidin-4-one |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-[(4-Acetyl-3-methoxyphenyl)methyl]piperidin-4-one (para-substitution often favored) |
| Sulfonation | Fuming H₂SO₄ | 4-({[4-Oxopiperidin-1-yl]methyl})-2-methoxybenzene-1-sulfonic acid |
Modifications of the Methoxy Group
The methoxy group on the phenyl ring of this compound is a key site for chemical modification, primarily through ether cleavage reactions. This transformation converts the methoxy group into a hydroxyl group, yielding 1-[(3-hydroxyphenyl)methyl]piperidin-4-one. This conversion is significant as it alters the electronic and steric properties of the molecule, which can, in turn, influence its biological activity and provide a handle for further functionalization.
The most common and effective method for the demethylation of aryl methyl ethers, including substrates similar to this compound, is the use of strong Lewis acids, with boron tribromide (BBr₃) being a preeminent reagent for this purpose. Other reagents such as hydrobromic acid (HBr) and aluminum chloride (AlCl₃) can also be employed, though they often require harsher conditions.
Demethylation using Boron Tribromide
Boron tribromide is a powerful and versatile reagent for cleaving aryl methyl ethers under relatively mild conditions. The reaction proceeds through a well-established mechanism initiated by the coordination of the Lewis acidic boron atom to the oxygen atom of the methoxy group. This coordination enhances the leaving group ability of the phenoxy group.
The mechanism involves the following key steps:
Lewis Acid-Base Adduct Formation: The boron atom of BBr₃, being electron-deficient, readily accepts a pair of electrons from the oxygen atom of the methoxy group, forming a borate (B1201080) complex.
Nucleophilic Attack: A bromide ion, either from another molecule of BBr₃ or from the borate complex itself, acts as a nucleophile and attacks the methyl group in an Sₙ2-type reaction. This results in the cleavage of the carbon-oxygen bond of the methyl group, forming methyl bromide and a dibromoboryl ether intermediate.
Hydrolysis: Subsequent workup with water hydrolyzes the dibromoboryl ether intermediate to yield the final phenolic product, 1-[(3-hydroxyphenyl)methyl]piperidin-4-one, and boric acid.
For a molecule like this compound, which contains other Lewis basic sites—specifically the piperidine nitrogen and the carbonyl oxygen—the stoichiometry of BBr₃ is a critical consideration. It is generally advisable to use one equivalent of BBr₃ for the methoxy group and an additional equivalent for each basic site within the molecule to ensure complete reaction. This is because the Lewis acid can also coordinate to the nitrogen and carbonyl oxygen, which would consume the reagent.
Based on studies of similar methoxy-substituted benzylpiperidine and benzylpiperazine derivatives, the demethylation is typically carried out in an anhydrous solvent such as dichloromethane (CH₂Cl₂) at reduced temperatures, ranging from -10 °C to 0 °C, and then allowing the reaction to warm to room temperature. unisi.it
The transformation of the methoxy group to a hydroxyl group can be summarized in the following table:
| Reactant | Reagent | Product | Reaction Conditions |
| This compound | Boron Tribromide (BBr₃) | 1-[(3-Hydroxyphenyl)methyl]piperidin-4-one | Anhydrous Dichloromethane, -10 to 0 °C then Room Temperature |
Mechanistic Investigations of Key Reactions Involving 1 3 Methoxyphenyl Methyl Piperidin 4 One
Kinetic and Thermodynamic Studies of Reaction Pathways
Specific kinetic and thermodynamic data for reactions involving 1-[(3-Methoxyphenyl)methyl]piperidin-4-one are not well-documented in readily accessible scientific literature. Such studies would be crucial for optimizing reaction conditions, maximizing yields, and understanding the stability of intermediates.
For a typical reaction, such as reductive amination to introduce a substituent at the 4-position, a kinetic study would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, pressure, catalyst concentration). This would allow for the determination of the reaction rate law, rate constants, and activation energy.
Hypothetical Kinetic Data for Reductive Amination:
| Experiment | Initial [Ketone] (M) | Initial [Amine] (M) | Initial [Reducing Agent] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 0.1 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 0.1 | 1.5 x 10⁻⁵ |
| 4 | 0.1 | 0.1 | 0.2 | 3.0 x 10⁻⁵ |
Note: This data is hypothetical and for illustrative purposes only.
Thermodynamic studies would provide information on the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for a given reaction, indicating its spontaneity and the position of equilibrium.
Computational Mechanistic Elucidation of Reaction Steps
Computational chemistry, using methods such as Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms at the molecular level. For this compound, computational studies could model transition state geometries and energies for various reaction steps.
For instance, in a nucleophilic addition to the carbonyl group, calculations could determine the energy barrier for the approach of the nucleophile and the subsequent formation of a tetrahedral intermediate. These models can also predict the relative stability of different conformations of the piperidine (B6355638) ring (e.g., chair, boat) and how the N-substituent influences reactivity.
Hypothetical Calculated Energy Profile for a Reaction Step:
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.8 |
| Transition State 2 | +10.5 |
| Products | -12.3 |
Note: This data is hypothetical and for illustrative purposes only.
Identification of Catalytic Cycles and Intermediates
Many reactions involving piperidin-4-ones are catalyzed, for example, by acids or metals. Identifying the catalytic cycle and the intermediates involved is key to understanding the reaction mechanism.
In an acid-catalyzed reaction, such as acetal (B89532) formation, the first step would be the protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate. Further protonation of the hydroxyl group and subsequent elimination of water, followed by the attack of a second alcohol molecule, leads to the acetal product, regenerating the acid catalyst.
Spectroscopic techniques like NMR and mass spectrometry, coupled with computational studies, are often employed to identify and characterize transient intermediates within a catalytic cycle. While specific studies on this compound are lacking, the general mechanisms for reactions of ketones and secondary amines are well-established and would be expected to apply.
Role of 1 3 Methoxyphenyl Methyl Piperidin 4 One As a Versatile Synthetic Building Block
Precursor to Complex Nitrogen Heterocycles
The utility of 1-[(3-Methoxyphenyl)methyl]piperidin-4-one is particularly evident in its role as a precursor for the synthesis of complex nitrogen heterocycles. The carbonyl group at the C4 position is a key reactive site, enabling a wide range of chemical transformations such as condensations, cycloadditions, and ring-forming reactions. These reactions leverage the piperidone core to construct more elaborate and sterically congested polycyclic systems.
The ketone functionality of this compound makes it an ideal substrate for the synthesis of spirocyclic compounds, where two rings share a single common atom. The C4 carbon of the piperidine (B6355638) ring becomes the spiro center in these transformations. A prominent strategy involves multicomponent reactions where the piperidone reacts with other reagents to form complex spiro-heterocycles in a single step.
One such approach is the three-component reaction involving an N-substituted-4-piperidone, isatin (B1672199) (or its derivatives), and an amino acid like proline. amazonaws.com This reaction proceeds via an initial aldol (B89426) condensation followed by a [3+2] cycloaddition, yielding intricate spiro-oxindole-pyrrolizidine systems. amazonaws.com By applying this methodology, this compound can serve as the piperidone component to generate novel spiro compounds.
Another well-established method is the Strecker reaction, which can be adapted to produce spiro-imidazolinones. mdpi.com In this sequence, the piperidone is first converted into an α-amino nitrile. Subsequent chemical manipulations, including hydration and condensation, lead to the formation of a spiro-fused imidazolinone ring. mdpi.comnih.gov These synthetic routes demonstrate the capacity of the piperidone core to act as a foundation for building diverse spirocyclic frameworks.
| Reaction Type | Reagents | Resulting Spiro System | Reference |
| Three-Component Cycloaddition | Isatin, Proline | Spiro[oxindole-pyrrolizidine] | amazonaws.com |
| Strecker Reaction & Cyclization | Aniline (B41778), Cyanide Source, DMFDMA | Spiro[imidazolidinone] | mdpi.com |
| Cyclization via β-amino alcohol | Trimethylsilyl cyanide, LiAlH₄, Carbonyl source | Spiro[oxazolidinone] | mdpi.com |
| Lithiation & Cyclization | Lithiated 2-bromobenzhydryl methyl ether | Spiro[isobenzofuran-piperidine] | nih.gov |
The piperidone scaffold is also instrumental in the construction of fused ring systems, where two or more rings share two common atoms. Synthetic strategies often involve creating new rings that are annulated to the piperidine core. For instance, derivatives of 4-piperidone (B1582916) are used as key intermediates in the synthesis of decahydroisoquinolines, which represent a fundamental fused bicyclic amine structure. google.com
A typical synthetic pathway might involve the elaboration of the piperidone into a substrate suitable for intramolecular cyclization. By introducing appropriate functional groups at the C3 or C5 positions adjacent to the ketone, subsequent ring-closing reactions can be initiated to form a new fused ring. This approach has been successfully employed in the synthesis of morphine analogs, where a 4-arylpiperidine derivative is cyclized to form the characteristic fused polycyclic core. google.com The this compound molecule provides a robust starting point for such synthetic endeavors, with the ketone serving as a handle for further functionalization and subsequent annulation reactions.
The synthesis of polycyclic amines, which are structures containing multiple fused or bridged rings with at least one nitrogen atom, frequently utilizes piperidone precursors. The construction of these complex three-dimensional architectures relies on the strategic formation of new carbon-carbon and carbon-nitrogen bonds originating from the initial piperidine ring.
The synthesis of 4a-aryldecahydroisoquinolines is a prime example, where a piperidine derivative is transformed into a fused bicyclic system that is inherently a polycyclic amine. google.com The process involves multiple steps to build a second carbocyclic ring onto the piperidine framework. The versatility of the piperidone allows for the introduction of side chains and functional groups that can participate in intramolecular cyclizations, leading to the formation of bridged or fused polycyclic amine scaffolds. These methods underscore the importance of this compound as a foundational element for accessing structurally complex and diverse amine-containing molecules.
Intermediate in the Synthesis of Functional Organic Molecules
Beyond its use in creating complex heterocycles, this compound is a valuable intermediate in multi-step synthetic sequences aimed at producing functional organic molecules. In this context, the piperidone moiety often undergoes a series of transformations to become part of a larger, more complex final structure. The N-(3-methoxybenzyl) group can serve as a protecting group for the piperidine nitrogen, which can be removed at a later stage of the synthesis, or it can be retained as a key structural feature in the target molecule.
A notable application of analogous N-substituted 4-piperidones, such as 1-benzylpiperidin-4-one, is in the synthesis of pharmaceutical intermediates. researchgate.net For example, an optimized Strecker-type condensation of the piperidone with aniline and a cyanide source yields an α-anilino-nitrile. This intermediate can then be further elaborated through hydrolysis, acylation, and debenzylation steps to produce key precursors for complex organic molecules. researchgate.net This established reactivity highlights the potential of this compound to serve a similar role as a key intermediate, where its ketone functionality is transformed into other functional groups like amines, nitriles, or amides as part of a larger synthetic strategy.
| Initial Transformation | Key Reagents | Resulting Intermediate | Potential Final Structure Class | Reference |
| Strecker Reaction | Aniline, HCN | α-Anilino-nitrile | Fentanyl Analogues | researchgate.net |
| Reductive Amination | Amine, Reducing Agent | 4-Amino-piperidine | Substituted Amines | researchgate.net |
| Wittig Reaction | Phosphonium Ylide | 4-Alkylidene-piperidine | Donepezil Analogues | nih.govacs.org |
Elaboration into Scaffolds for Diverse Chemical Research
The core structure of this compound is an excellent scaffold for chemical research, providing a robust template upon which diverse molecular features can be built. A scaffold in this context refers to a central molecular framework that is systematically modified to create a library of related compounds for non-biological chemical studies, such as the investigation of structure-property relationships or the development of new synthetic methodologies.
The piperidine ring is a ubiquitous and important scaffold in chemical synthesis. nih.govacs.org Researchers utilize the reactivity of the 4-piperidone core to introduce a variety of substituents and functional groups, thereby generating a collection of structurally diverse molecules. For example, the ketone can be converted to an exocyclic methylene (B1212753) group via a Wittig reaction, which can then undergo further modifications. acs.org Alternatively, condensation reactions at the C3 and C5 positions with aldehydes can lead to 3,5-bis(ylidene)-4-piperidone derivatives, which serve as extended, conjugated scaffolds for further chemical exploration. The systematic elaboration of the this compound scaffold allows for the creation of compound libraries with varied steric and electronic properties, facilitating broad investigations in organic and materials chemistry.
Advanced Analytical Methodologies for the Characterization and Purity Assessment of 1 3 Methoxyphenyl Methyl Piperidin 4 One in Research
Spectroscopic Techniques for Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, solid-state NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment of hydrogen and carbon atoms, advanced two-dimensional (2D) NMR techniques are often necessary to definitively assign complex structures.
For 1-[(3-Methoxyphenyl)methyl]piperidin-4-one, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity.
COSY spectra reveal proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons, for instance, within the piperidinone ring and the methoxyphenyl group.
HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of carbon signals based on their attached protons.
HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. For example, it would show a correlation between the benzylic protons (-CH₂-) and the carbons of the methoxyphenyl ring as well as carbons C2/C6 of the piperidinone ring, confirming the connection between the two main structural motifs.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound
| Position | Atom Type | Predicted Chemical Shift (ppm) | Key HMBC Correlations (Protons to Carbons) |
|---|---|---|---|
| Piperidinone H2/H6 | ¹H | ~2.8 - 3.0 | C4 (ketone), C3/C5, Benzylic-CH₂ |
| Piperidinone H3/H5 | ¹H | ~2.5 - 2.7 | C4 (ketone), C2/C6 |
| Benzylic-CH₂ | ¹H | ~3.6 | C2/C6 (piperidinone), C1' (aromatic), C2' (aromatic), C6' (aromatic) |
| Aromatic H2'/H4'/H5'/H6' | ¹H | ~6.8 - 7.3 | Various aromatic carbons |
| Methoxy-CH₃ | ¹H | ~3.8 | C3' (aromatic) |
| Piperidinone C4 | ¹³C | ~208 - 210 | H2/H6, H3/H5 |
| Piperidinone C2/C6 | ¹³C | ~53 - 55 | H2/H6, H3/H5, Benzylic-CH₂ |
| Piperidinone C3/C5 | ¹³C | ~41 - 43 | H2/H6, H3/H5 |
| Benzylic-CH₂ | ¹³C | ~62 - 64 | Benzylic-CH₂, H2'/H6' (aromatic) |
| Aromatic C1'-C6' | ¹³C | ~112 - 160 | Various aromatic and benzylic protons |
| Methoxy-CH₃ | ¹³C | ~55 | Methoxy-CH₃ |
Solid-state NMR (ssNMR) can also be a valuable tool, particularly for studying the compound in its crystalline or amorphous solid form. It can provide insights into polymorphism, molecular packing, and conformation in the solid state, which may differ from the solution state.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. Unlike standard mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm). This precision allows for the determination of a unique molecular formula.
For this compound (C₁₃H₁₇NO₂), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value provides unequivocal evidence for the compound's molecular formula, distinguishing it from isomers or other compounds with the same nominal mass.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇NO₂ |
| Nominal Mass | 219 |
| Theoretical Exact Mass [M+H]⁺ | 220.13321 |
| Required Accuracy | < 5 ppm |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups within a molecule. researchgate.net IR spectroscopy measures the absorption of infrared radiation by specific molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light.
The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups. mdpi.com For example, a strong absorption band for the ketone (C=O) stretch is expected, along with bands corresponding to C-N stretching of the tertiary amine, C-O stretching of the methoxy (B1213986) ether group, and various C-H stretches for the aromatic and aliphatic portions of the molecule. nist.gov
Table 3: Expected Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| Ketone (C=O) | Stretching | 1725 - 1705 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Aromatic C-O (Ether) | Stretching | 1260 - 1200 (asymmetric), 1075 - 1020 (symmetric) |
| Aliphatic C-N | Stretching | 1250 - 1020 |
Chromatographic Methods for Purity Analysis and Separation
Chromatographic techniques are essential for separating the target compound from unreacted starting materials, by-products, and other impurities, thereby allowing for its quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile organic compounds. rjptonline.org The development of a robust, stability-indicating HPLC method is crucial for quality control in a research setting. For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. ptfarm.pl
Method development involves a systematic optimization of several parameters:
Column: A C18 stationary phase is a common starting point, offering good retention for compounds of this polarity. rjptonline.orgsielc.com
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is used. sielc.comresearchgate.net
Elution Mode: A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to ensure the efficient elution of all components and achieve good peak shape and resolution. rjptonline.org
Detection: A Diode-Array Detector (DAD) or UV detector is typically used. The wavelength is selected based on the UV absorbance maxima of the chromophores in the molecule (the methoxyphenyl group), often around 240 nm. rjptonline.orgresearchgate.net
The validated method can then be used to determine the purity of a synthesized batch by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 4: Typical Starting Parameters for HPLC Method Development
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. unodc.org While this compound itself may have limited volatility due to its molecular weight and polarity, GC-MS is highly effective for identifying volatile impurities from the synthesis, such as residual solvents or low-boiling point starting materials. nih.gov
Furthermore, the compound can be derivatized to increase its volatility and thermal stability for GC-MS analysis. For example, the ketone functional group could be derivatized. The mass spectrometer detector provides structural information based on the compound's fragmentation pattern upon electron ionization. nih.gov This fragmentation pattern serves as a chemical "fingerprint" that can be compared to spectral libraries for identification. Key fragments for this molecule would likely arise from cleavage at the benzylic position or fragmentation of the piperidinone ring. ojp.gov
Preparative Chromatography for Isolation and Purification
Following the synthesis of this compound, the crude product typically contains unreacted starting materials, byproducts, and other impurities. Preparative chromatography is an essential technique for the isolation and purification of the target compound to achieve the high degree of purity required for research applications. This process involves separating the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. The two primary methods employed for this scale of purification are conventional column chromatography and preparative high-performance liquid chromatography (HPLC).
Column Chromatography
Flash column chromatography is a widely utilized and cost-effective method for the bulk purification of this compound from a reaction mixture. This technique uses a glass column packed with a solid adsorbent (stationary phase), typically silica (B1680970) gel, through which a solvent (mobile phase) is passed to elute the components of the mixture at different rates.
The separation is based on the polarity of the compounds. Given the structure of this compound, which possesses a polar ketone group and a tertiary amine, as well as a less polar methoxybenzyl group, a solvent system of intermediate polarity is generally effective. A common mobile phase for piperidin-4-one derivatives is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. chemrevlett.com The ratio is optimized through preliminary analysis using thin-layer chromatography (TLC) to achieve optimal separation between the desired product and impurities. The crude mixture is typically adsorbed onto a small amount of silica gel and dry-loaded onto the top of the column to ensure an even separation front. The solvent is then passed through the column under positive pressure, and fractions are collected sequentially. The purity of each fraction is assessed by TLC before combining the pure fractions and removing the solvent under reduced pressure to yield the purified compound.
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., starting from 9:1 to 1:4) chemrevlett.com |
| Loading Method | Dry loading (adsorbed onto silica gel) |
| Elution Mode | Isocratic or Gradient |
| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization (254 nm) and/or chemical staining (e.g., potassium permanganate) |
| Typical Purity Achieved | >95% |
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving higher purity levels (>99%) or for separating closely related impurities that are difficult to resolve by column chromatography, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample quantities.
Reverse-phase HPLC (RP-HPLC) is commonly employed for compounds like this compound. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol. sielc.com An acid, such as formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape and resolution by ensuring the amine group of the piperidine (B6355638) ring is consistently protonated. sielc.com The analytical-scale HPLC method is often developed first to optimize separation conditions, which are then scaled up for preparative purification. sielc.comsielc.com The scalability of the liquid chromatography method allows it to be used for isolating impurities in preparative separation. sielc.com Fractions corresponding to the peak of the target compound are collected, and the solvent is subsequently removed to yield the highly purified product.
| Parameter | Description |
|---|---|
| Column | Reverse Phase C18 (e.g., 250 x 21.2 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient elution |
| Flow Rate | 15-25 mL/min |
| Detection | UV at 254 nm or 280 nm |
| Sample Injection | Dissolved in a minimal amount of mobile phase or a compatible solvent (e.g., Methanol) |
| Typical Purity Achieved | >99% |
Theoretical and Computational Studies on 1 3 Methoxyphenyl Methyl Piperidin 4 One
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. tandfonline.com For 1-[(3-Methoxyphenyl)methyl]piperidin-4-one, these calculations would typically be performed using a basis set such as 6-311+G(d,p) to provide a balance between accuracy and computational cost. semanticscholar.org
Key aspects of the electronic structure that would be investigated include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining molecular reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity. tandfonline.com For this compound, the HOMO would likely be localized on the electron-rich 3-methoxyphenyl (B12655295) ring, while the LUMO might be centered around the carbonyl group of the piperidin-4-one ring.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. tandfonline.com In this compound, the oxygen atom of the carbonyl group would be the most electron-rich region (red), making it a likely site for electrophilic attack. The hydrogen atoms and regions near the piperidine (B6355638) nitrogen would show electron-deficient characteristics (blue).
Table 1: Illustrative Quantum Chemical Parameters Calculated via DFT
| Parameter | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.8 Debye | Measures the overall polarity of the molecule |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are critical to its function and interactions.
Conformational Analysis: The piperidin-4-one ring is not planar and typically adopts a chair conformation, which is the most stable arrangement. tandfonline.com The benzyl (B1604629) group attached to the nitrogen atom can exist in either an axial or equatorial position. Computational studies on similar structures have shown that the equatorial position is generally more stable due to reduced steric hindrance. tandfonline.comtandfonline.com A potential energy surface scan, performed by systematically rotating the bonds between the piperidine ring, the methylene (B1212753) bridge, and the methoxyphenyl ring, would identify the most stable (lowest energy) conformer.
Molecular Dynamics (MD) Simulations: MD simulations would be used to study the dynamic behavior of the molecule over time in a simulated environment (e.g., in a solvent like water). These simulations provide insights into the stability of different conformations, the flexibility of the molecule, and how it might interact with other molecules by observing its movements, bond vibrations, and intermolecular interactions.
Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of the molecule. tandfonline.com These theoretical frequencies correspond to the stretching and bending of different bonds (e.g., C=O stretch of the ketone, C-O stretch of the methoxy (B1213986) group, C-H stretches of the aromatic ring). Comparing the calculated spectrum with an experimental one helps confirm the molecule's structure and assign specific peaks to vibrational modes.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions are highly useful for assigning signals in experimental NMR spectra, helping to confirm the connectivity and chemical environment of each atom in the molecule.
Table 2: Illustrative Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| C=O Stretch | 1715 | Ketone carbonyl group |
| C-O-C Stretch (Aromatic) | 1250 | Methoxy group on the phenyl ring |
| C-N Stretch | 1120 | Piperidine ring nitrogen |
| Aromatic C-H Stretch | 3050-3100 | Phenyl ring hydrogens |
Computational Design of Novel Transformations and Derivatives
The insights gained from the computational studies described above can be leveraged to design new molecules with desired properties.
Reactivity Prediction: The MEP and HOMO-LUMO analysis can guide the design of chemical reactions. For instance, knowing the most nucleophilic site allows for the prediction of where an electrophile will react. This is crucial for planning synthetic routes to new derivatives.
Derivative Design: By computationally modifying the structure of this compound (e.g., by adding different substituents to the phenyl ring or modifying the piperidine core) and recalculating its electronic and structural properties, it is possible to screen for new compounds with enhanced stability, altered reactivity, or specific electronic characteristics. researchgate.net This in silico approach can prioritize the most promising derivatives for laboratory synthesis, saving significant time and resources. For example, adding electron-withdrawing groups to the phenyl ring would be predicted to lower the HOMO energy and potentially alter the molecule's biological interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
